molecular formula C8H14O2 B6145667 2-hydroxy-4,4-dimethylcyclohexan-1-one CAS No. 1537263-29-8

2-hydroxy-4,4-dimethylcyclohexan-1-one

Cat. No. B6145667
CAS RN: 1537263-29-8
M. Wt: 142.2
InChI Key:
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Description

2-Hydroxy-4,4-dimethylcyclohexan-1-one is a chemical compound with the molecular formula C8H14O2 . It is a cyclohexanone derivative, which is a class of organic compounds that contain a cyclohexane ring in which one of the carbon atoms is replaced by a ketone .


Synthesis Analysis

The synthesis of 2-Hydroxy-4,4-dimethylcyclohexan-1-one and similar compounds often involves complex organic reactions . For instance, a study on the synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization was reported . Another study described the yeast reduction of 2,2-dimethylcyclohexane-1,3-dione to produce (S)- (+)-3-hydroxy-2,2-dimethylcyclohexanone .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4,4-dimethylcyclohexan-1-one can be analyzed using various techniques . The compound has a cyclohexanone ring with two methyl groups attached to the same carbon atom and a hydroxy group attached to another carbon atom .


Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxy-4,4-dimethylcyclohexan-1-one can be complex and diverse . For example, a study discussed the sustainable chemical synthesis of methionine and its hydroxy analogues, which could potentially involve reactions with compounds like 2-Hydroxy-4,4-dimethylcyclohexan-1-one . Another study mentioned the use of 4,4-Dimethylcyclohexanone, a related compound, in various chemical reactions .

Safety and Hazards

The safety data sheet for a related compound, 4,4-Dimethylcyclohexanone, indicates that it is flammable and can cause skin irritation, serious eye damage, and respiratory irritation . It is reasonable to assume that 2-Hydroxy-4,4-dimethylcyclohexan-1-one might have similar hazards, but specific information was not found in the retrieved papers.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-hydroxy-4,4-dimethylcyclohexan-1-one can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "4-methylcyclohexanone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 4-methylcyclohexanone with sodium borohydride in methanol to yield 4-methylcyclohexanol", "Step 2: Oxidation of 4-methylcyclohexanol with hydrochloric acid and sodium chlorate to yield 4-methylcyclohexanone", "Step 3: Protection of the carbonyl group in 4-methylcyclohexanone with acetic anhydride and sodium acetate to yield 4-acetoxy-4-methylcyclohexanone", "Step 4: Reduction of the acetoxy group in 4-acetoxy-4-methylcyclohexanone with sodium borohydride in methanol to yield 2-hydroxy-4-methylcyclohexanone", "Step 5: Alkylation of 2-hydroxy-4-methylcyclohexanone with dimethyl sulfate in the presence of sodium hydroxide to yield 2-hydroxy-4,4-dimethylcyclohexan-1-one" ] }

CAS RN

1537263-29-8

Product Name

2-hydroxy-4,4-dimethylcyclohexan-1-one

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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